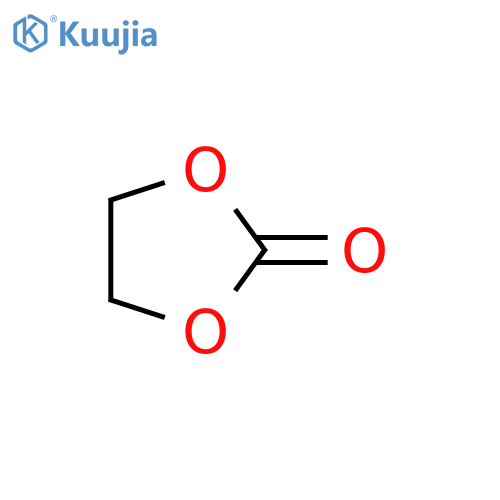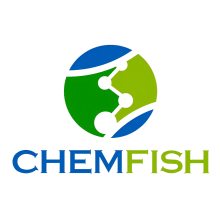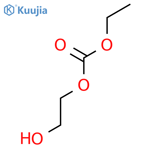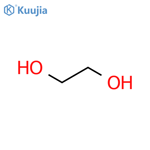- Facile stereoselective conversion of 1,2-diols into alkane-1,2-diyl carbonates, New Journal of Chemistry, 1999, 23(4), 433-436
Cas no 96-49-1 (Ethylene Carbonate)

Ethylene Carbonate 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxolan-2-one
- 1,3-DIOXYLAN-2-ONE
- 2-DIOXOLONE
- 2-OXO-1,3-DIOXOLANE
- CARBONIC ACID CYCLIC ETHYLENESTER
- ETHEYLENE CARBONATE
- ETHYLENE CARBONATE S
- ETHYLENE GLYCOL CARBONATE
- GLYCOL CARBONATE
- 1,2-ethanediolcarbonate
- 1,3-Dioxacyclopentan-2-one
- 1,3-dioxalan-2-one
- 1,3-dioxalon-2-one
- carbonated’ethylene
- Carbonic acid, cyclic ethylene ester
- carbonicacid,ethyleneester
- Cyclic ethylene carbonate
- Cyclic ethylene ester
- Ethylene carbonate
- ETHYENE CARBONATE
- ETHYLENCARBONAT
- ETHYLENE CARBONATE FOR SYNTHESIS
- EC
- Dioxolone-2
- Ethylene carbonic acid
- Ethylene glycol, cyclic carbonate
- Texacar EC
- Ethylenester kyseliny uhlicite
- Ethylenester kyseliny uhlicite [Czech]
- RGJ96TB7R7
- KMTRUDSVKNLOMY-UHFFFAOYSA-N
- WLN: T5OVOTJ
- (1,3)dioxolan-2-one
- [1,3]d
- Carbonic acid, cyclic ethylene ester (6CI, 8CI)
- 2-Dioxolanone
- Jeffsol EC
- JS 1002
- NSC 11801
- NSC 16568
- PC Dilanon
- ethylene carbonate EC
- Ethylene Carbonate
-
- MDL: MFCD00005382
- インチ: 1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2
- InChIKey: KMTRUDSVKNLOMY-UHFFFAOYSA-N
- ほほえんだ: O=C1OCCO1
- BRN: 106249
計算された属性
- せいみつぶんしりょう: 88.01600
- どういたいしつりょう: 88.016
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 60.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 35.5
じっけんとくせい
- 色と性状: 室温では無色無味針状またはシート状結晶である。
- 密度みつど: 1.321 g/mL at 25 °C(lit.)
- ゆうかいてん: 35-38 °C (lit.)
- ふってん: 243-244 °C/740 mmHg(lit.)
- フラッシュポイント: 華氏温度:289.4°f< br / >摂氏度:143°C< br / >
- 屈折率: n/D 1.4095
- PH値: 7 (200g/l, H2O, 20℃)
- ようかいど: H2O: 1 M at 20 °C, clear, colorless
- すいようせい: 214 g/L (20 ºC)
- あんていせい: Stable. Incompatible with strong oxidizing agents, acids, bases, reducing agents.
- PSA: 35.53000
- LogP: 0.15320
- じょうきあつ: 0.02 mmHg ( 36.4 °C)
- FEMA: 3291
- 濃度: 1 M in THF
- かんど: 水分を吸収しやすい
- ようかいせい: 熱水(40℃)、アルコール、ベンゼン、クロロホルム、酢酸エチル、酢酸などと混和でき、乾燥エーテル、二硫化炭素、四塩化炭素、石油エーテルなどに不溶である。
Ethylene Carbonate セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 22-36-48/22
- セキュリティの説明: S26-S36-S39
- RTECS番号:FF9550000
-
危険物標識:

- TSCA:Yes
- ちょぞうじょうけん:2-8°C
- リスク用語:R41
- 爆発限界値(explosive limit):3.6-16.1%(V)
Ethylene Carbonate 税関データ
- 税関コード:2920909090
- 税関データ:
中国税関コード:
2920909090概要:
2920909090他の無機エステル(ハロゲン化水素のエステルを含まない)(その塩及びそのハロゲン化、スルホン化、硝化及び亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2920909090非金属の他の無機酸のエステル(ハロゲン化水素のエステルを除く)及びその塩、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Ethylene Carbonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB116514-2,5 kg |
Ethylene carbonate, 99%; . |
96-49-1 | 99% | 2,5 kg |
€95.80 | 2022-12-28 | |
| Cooke Chemical | A3952412-10kg |
Ethylene carbonate |
96-49-1 | 98% | 10kg |
RMB 637.60 | 2025-02-21 | |
| TRC | D486525-50g |
1,3-Dioxolan-2-one |
96-49-1 | 50g |
$ 60.00 | 2022-06-02 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15735-2500g |
Ethylene carbonate, 99% |
96-49-1 | 99% | 2500g |
¥1062.00 | 2023-03-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047458-500g |
Ethylene carbonate |
96-49-1 | 98% | 500g |
¥57.00 | 2024-04-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 901612-25ML |
Ethylene Carbonate |
96-49-1 | 1M in DMF | 25ML |
¥754.95 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 901593-25ML |
Ethylene Carbonate |
96-49-1 | 25ml |
¥1121.25 | 2023-11-16 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E808837-10kg |
Ethylene carbonate |
96-49-1 | 98% | 10kg |
886.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E47510-1kg |
Ethylene carbonate |
96-49-1 | 99% | 1kg |
¥126.0 | 2021-09-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E105727-10kg |
Ethylene Carbonate |
96-49-1 | 98% | 10kg |
¥773.90 | 2023-09-03 |
Ethylene Carbonate 合成方法
ごうせいかいろ 1
1.2 Reagents: Oxygen
1.3 Reagents: Iodoethane
ごうせいかいろ 2
- Method for preparing highly active bifunctional catalyst for reaction of carbon dioxide and epoxy alkane to prepare cyclic carbonate and its application, China, , ,
ごうせいかいろ 3
1.2 Catalysts: Poly(epichlorohydrin) (derivative with N-ethylimidazole) ; 30 h, 1 MPa, rt → 160 °C
1.3 0.42 - 0.72 MPa, 72 - 77 °C
- Device and method for green preparation of ethylene carbonate or propylene carbonate, China, , ,
ごうせいかいろ 4
1.2 Reagents: Potassium carbonate Catalysts: 4-(Dimethylamino)pyridine , (SP-5-13)-Chloro[[3,3′-[1,2-phenylenedi(nitrilo-κN)]bis[2,3-dihydro-1H-inden-4-o… Solvents: Dimethylformamide ; 2 h, 300 psi, 60 °C
- Catalyst composition for cyclic carbonate production from CO2 and olefins, World Intellectual Property Organization, , ,
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
- Cross-linked polymer grafted with functionalized ionic liquid as reusable and efficient catalyst for the cycloaddition of carbon dioxide to epoxides, Journal of CO2 Utilization, 2013, 3, 3-4
ごうせいかいろ 9
- Functionalized phosphonium-based ionic liquids as efficient catalysts for the synthesis of cyclic carbonate from epoxides and carbon dioxide, Applied Catalysis, 2014, 470, 183-188
ごうせいかいろ 10
ごうせいかいろ 11
1.2 Reagents: Methyl iodide ; 3 h, 25 °C
- Convenient synthesis of ethylene carbonates from carbon dioxide and 1,2-diols at atmospheric pressure of carbon dioxide, Synthetic Communications, 2016, 46(1), 39-45
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
- Novel functionalized guanidinium ionic liquids: Efficient acid-base bifunctional catalysts for CO2 fixation with epoxides, Journal of Molecular Catalysis A: Chemical, 2013, 378, 326-332
ごうせいかいろ 19
Ethylene Carbonate Raw materials
Ethylene Carbonate Preparation Products
Ethylene Carbonate サプライヤー
Ethylene Carbonate 関連文献
-
Mao Quan,Nicholas Butt,Jiefeng Shen,Kaiji Shen,Delong Liu,Wanbin Zhang Org. Biomol. Chem. 2013 11 7412
-
J. Steinbauer,A. Spannenberg,T. Werner Green Chem. 2017 19 3769
-
Benjamin R. Buckley,Anish P. Patel,K. G. Upul Wijayantha RSC Adv. 2014 4 58581
-
4. Spectroscopic and acoustic studies in relation to the structure of some 1,3-dioxolan-2-onesR. A. Pethrick,E. Wyn-Jones,P. C. Hamblin,R. F. M. White J. Chem. Soc. A 1969 1852
-
Xin Liu,Johannes G. de Vries,Thomas Werner Green Chem. 2019 21 5248
-
Romaric Gérardy,Julien Estager,Patricia Luis,Damien P. Debecker,Jean-Christophe M. Monbaliu Catal. Sci. Technol. 2019 9 6841
-
Jian Sun,Xiaoqian Yao,Weiguo Cheng,Suojiang Zhang Green Chem. 2014 16 3297
-
Karolina M. Tomczyk,Piotr A. Guńka,Pawe? G. Parzuchowski,Janusz Zachara,Gabriel Rokicki Green Chem. 2012 14 1749
-
Xin Liu,Johannes G. de Vries,Thomas Werner Green Chem. 2019 21 5248
-
Sofia Benyahya,Myriam Desroches,Rémi Auvergne,Stéphane Carlotti,Sylvain Caillol,Bernard Boutevin Polym. Chem. 2011 2 2661
Ethylene Carbonateに関する追加情報
Recent Advances in Ethylene Carbonate (96-49-1) Research: Applications and Innovations in Chemical Biomedicine
Ethylene Carbonate (CAS: 96-49-1) is a cyclic carbonate ester that has garnered significant attention in the chemical biomedicine field due to its versatile applications, particularly in drug delivery systems, electrolyte formulations, and polymer synthesis. Recent studies have explored its potential as a solvent, plasticizer, and reactive intermediate, highlighting its role in enhancing the stability and bioavailability of pharmaceutical compounds. This research briefing synthesizes the latest findings on Ethylene Carbonate, focusing on its chemical properties, biomedical applications, and emerging innovations.
One of the most notable advancements in Ethylene Carbonate research is its application in lithium-ion battery electrolytes, where it serves as a key component to improve ionic conductivity and thermal stability. A 2023 study published in the Journal of Power Sources demonstrated that Ethylene Carbonate-based electrolytes significantly enhance the performance and lifespan of batteries, making them more suitable for medical devices such as implantable sensors and pacemakers. The study also highlighted the compound's low toxicity, which is critical for biomedical applications.
In the realm of drug delivery, Ethylene Carbonate has been investigated as a solvent for poorly water-soluble drugs. A recent paper in Advanced Drug Delivery Reviews (2024) reported that Ethylene Carbonate-based formulations can improve the solubility and dissolution rates of hydrophobic active pharmaceutical ingredients (APIs), thereby enhancing their therapeutic efficacy. The study emphasized the compound's biocompatibility and ability to form stable complexes with APIs, making it a promising candidate for oral and transdermal delivery systems.
Another groundbreaking application of Ethylene Carbonate is in the synthesis of biodegradable polymers. Researchers at the Massachusetts Institute of Technology (MIT) have developed a novel polymerization technique using Ethylene Carbonate as a monomer, resulting in polymers with tunable degradation rates. These polymers are being explored for use in temporary medical implants and controlled-release drug carriers. The findings, published in Nature Materials (2023), underscore the potential of Ethylene Carbonate to address challenges in sustainable biomaterial development.
Despite its promising applications, challenges remain in the large-scale production and purification of Ethylene Carbonate for biomedical use. A 2024 review in Chemical Engineering Journal identified cost-effective synthesis methods and scalability as critical areas for future research. Additionally, the review called for more in vivo studies to validate the safety and efficacy of Ethylene Carbonate-based formulations in clinical settings.
In conclusion, Ethylene Carbonate (96-49-1) continues to be a focal point of research in chemical biomedicine, with its applications spanning energy storage, drug delivery, and biomaterials. Recent studies have demonstrated its potential to revolutionize these fields, though further research is needed to overcome existing limitations. As the scientific community delves deeper into its properties and applications, Ethylene Carbonate is poised to play an increasingly vital role in advancing biomedical technologies.
96-49-1 (Ethylene Carbonate) 関連製品
- 25511-85-7(Oxirane, 2-methyl-, polymer with carbon dioxide)
- 362049-63-6(1,3-Dioxolan-2-one-d4)
- 108-32-7(Propylene carbonate)
- 100617-39-8(N-cyclohexyl-4-methoxyaniline hydrochloride)
- 7094-26-0(1,1,2-trimethylcyclohexane)
- 1018052-77-1(ethyl 2-{3,5-dimethyl-1H-pyrazolo3,4-bpyridin-1-yl}acetate)
- 1804262-36-9(1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one)
- 3369-39-9(1-(1-Naphthyl)-1H-pyrrole-2,5-dione)
- 1806927-08-1(5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine)
- 1486638-09-8(5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine)









